(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate
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Overview
Description
(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C29H52O4. It is known for its unique structure, which includes a cyclohexylmethyl group and an octadecenylsuccinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of cyclohexylmethyl alcohol with 2-octadecenylsuccinic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- (Cyclohexylmethyl) hydrogen succinate
- (Cyclohexylmethyl) hydrogen octadecanoate
- (Cyclohexylmethyl) hydrogen hexadecenylsuccinate
Uniqueness
(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
93882-65-6 |
---|---|
Molecular Formula |
C29H52O4 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
(E)-2-[2-(cyclohexylmethoxy)-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C29H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h16,20,26-27H,2-15,17-19,21-25H2,1H3,(H,31,32)/b20-16+ |
InChI Key |
XUNKDSIHFWBYPM-CAPFRKAQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC1CCCCC1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC1CCCCC1)C(=O)O |
Origin of Product |
United States |
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